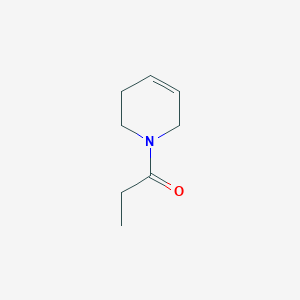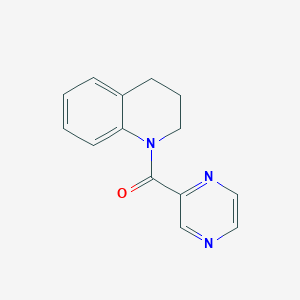
1-(3-Methoxyphenyl)-3-pentylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methoxyphenyl)-3-pentylthiourea, also known as MPTU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPTU is a thiourea derivative that has been synthesized and studied extensively for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-(3-Methoxyphenyl)-3-pentylthiourea is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes such as cyclooxygenase-2 and inducible nitric oxide synthase. This compound has also been shown to reduce the production of reactive oxygen species and inhibit the activation of nuclear factor kappa B, which is a transcription factor involved in inflammation.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects, including reducing inflammation, inhibiting angiogenesis, protecting neurons from oxidative stress, and inducing apoptosis in cancer cells. This compound has also been shown to reduce the production of reactive oxygen species and inhibit the activation of nuclear factor kappa B, which are both involved in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3-Methoxyphenyl)-3-pentylthiourea in lab experiments is its ability to inhibit specific enzymes and reduce inflammation, which can be useful in studying various diseases such as cancer and cardiovascular diseases. However, one limitation of using this compound is its potential toxicity, which can affect the results of the experiments.
Zukünftige Richtungen
There are several future directions for the research on 1-(3-Methoxyphenyl)-3-pentylthiourea. One direction is to study the potential applications of this compound in other diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to develop more potent and selective inhibitors of specific enzymes that are involved in various diseases. Additionally, further research is needed to understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields such as cancer research, neuroprotection, and cardiovascular diseases. This compound can be synthesized by reacting 3-methoxyaniline with pentyl isothiocyanate in the presence of a base such as potassium carbonate. This compound has several biochemical and physiological effects, including reducing inflammation, inhibiting angiogenesis, protecting neurons from oxidative stress, and inducing apoptosis in cancer cells. While this compound has potential advantages for lab experiments, its potential toxicity should be taken into consideration. Future research on this compound should focus on studying its potential applications in other diseases, developing more potent and selective inhibitors, and understanding its mechanism of action and potential side effects.
Synthesemethoden
1-(3-Methoxyphenyl)-3-pentylthiourea can be synthesized by reacting 3-methoxyaniline with pentyl isothiocyanate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The product is then purified by recrystallization to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
1-(3-Methoxyphenyl)-3-pentylthiourea has been extensively studied for its potential applications in various fields such as cancer research, neuroprotection, and cardiovascular diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, this compound has been shown to protect neurons from oxidative stress and prevent neurodegeneration. In cardiovascular diseases, this compound has been shown to reduce inflammation and prevent atherosclerosis.
Eigenschaften
IUPAC Name |
1-(3-methoxyphenyl)-3-pentylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OS/c1-3-4-5-9-14-13(17)15-11-7-6-8-12(10-11)16-2/h6-8,10H,3-5,9H2,1-2H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPUWJVCBYITKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=S)NC1=CC(=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

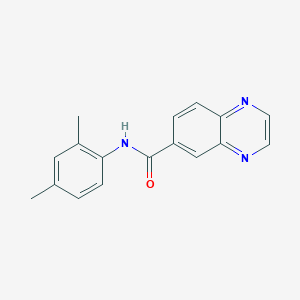
![2-imidazo[1,2-a]pyridin-2-yl-N-(3-methylphenyl)acetamide](/img/structure/B7638480.png)
![N-(2,4-dimethylphenyl)-2-imidazo[1,2-a]pyridin-2-ylacetamide](/img/structure/B7638482.png)
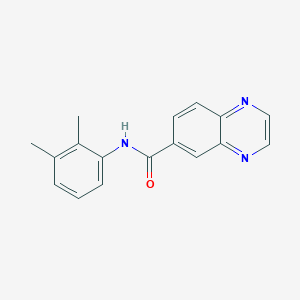
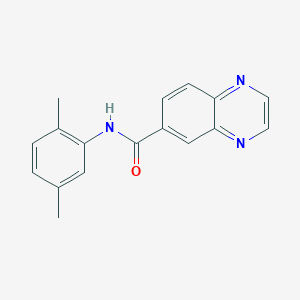
![N-(2,6-dimethylphenyl)-2-imidazo[1,2-a]pyridin-2-ylacetamide](/img/structure/B7638492.png)
![2-methyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B7638493.png)
![[2-[2-(2-Fluorobenzoyl)hydrazinyl]-2-oxoethyl] 1-phenylcyclopropane-1-carboxylate](/img/structure/B7638505.png)
![3-[(5-Fluoro-2-methoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7638506.png)
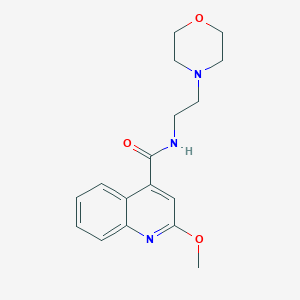
![N-(2-ethoxyphenyl)-2-[5-(4-fluorophenyl)tetrazol-2-yl]acetamide](/img/structure/B7638521.png)

